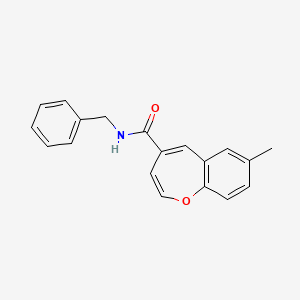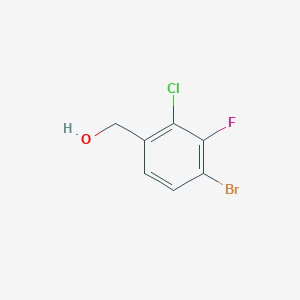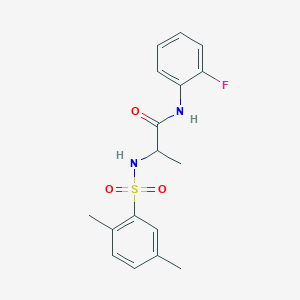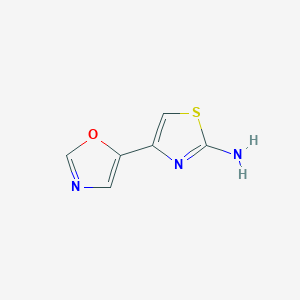
4-(1,3-噁唑-5-基)-1,3-噻唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both oxazole and thiazole rings. These rings are known for their presence in various biologically active molecules and their importance in medicinal chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
科学研究应用
4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many important physiological and pathological processes . The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its targets, the hCAs, by inhibiting their activity . This inhibition can have a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Biochemical Pathways
The inhibition of hCAs affects various biochemical pathways. For instance, in ophthalmology, the inhibition of hCA II is known to be a target for the treatment of glaucoma . The exact downstream effects of this inhibition depend on the specific physiological or pathological process in which the hCAs are involved.
Result of Action
The result of the compound’s action is the inhibition of hCAs, which can lead to various effects depending on the specific physiological or pathological process. For example, in the context of glaucoma treatment, the inhibition of hCA II can help reduce intraocular pressure .
Action Environment
The action, efficacy, and stability of 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine can be influenced by various environmental factors. For instance, in a study investigating the compound as a corrosion inhibitor for mild steel in a 1-M HCl solution, the inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . This suggests that both the concentration of the compound and the temperature of the environment can influence its action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine typically involves the formation of the oxazole and thiazole rings through cyclization reactions. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring, followed by the cyclization with an amino alcohol to form the oxazole ring . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole and thiazole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxazole and thiazole oxides.
Reduction: Reduced forms of the oxazole and thiazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Known for its antibacterial activity.
2-[2-(2,6-Dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)one: Exhibits antimicrobial properties.
Uniqueness
4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine is unique due to its dual heterocyclic structure, which allows it to participate in a wider range of chemical reactions and interact with multiple biological targets
属性
IUPAC Name |
4-(1,3-oxazol-5-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-9-4(2-11-6)5-1-8-3-10-5/h1-3H,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOYTFNQJDUVAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

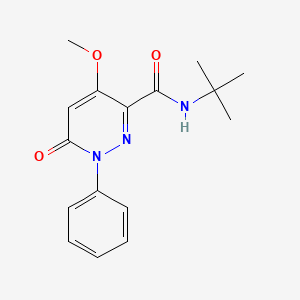

![N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2365698.png)
![Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate](/img/structure/B2365702.png)
![9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365703.png)
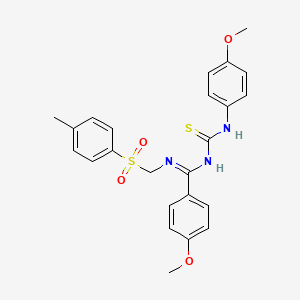
![3-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2365705.png)
![N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B2365706.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2365707.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2365708.png)
